N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine
CAS No.:
Cat. No.: VC17567278
Molecular Formula: C8H11N5
Molecular Weight: 177.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11N5 |
|---|---|
| Molecular Weight | 177.21 g/mol |
| IUPAC Name | N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C8H11N5/c1-6-9-3-2-7(12-6)13-8-10-4-5-11-8/h2-3H,4-5H2,1H3,(H2,9,10,11,12,13) |
| Standard InChI Key | XCNSVRJXKIZKQI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CC(=N1)NC2=NCCN2 |
Introduction
Chemical Architecture and Physicochemical Properties
Table 1: Fundamental Chemical Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine |
| Molecular Formula | |
| Molecular Weight | 177.21 g/mol |
| Canonical SMILES | CC1=NC=CC(=N1)NC2=NCCN2 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 78.8 Ų |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:
-
Pyrimidine ring: Aromatic protons appear as doublets between δ 8.2–8.5 ppm (H-5 and H-6).
-
Methyl group: A singlet at δ 2.4 ppm confirms the −CH substituent.
-
Dihydroimidazole: Methylene protons (N−CH−CH−N) resonate as multiplets at δ 3.1–3.7 ppm, while the NH group shows broad absorption near δ 5.3 ppm.
Mass spectrometry exhibits a molecular ion peak at m/z 177.21, with fragmentation patterns dominated by loss of the imidazole moiety (m/z 122) and subsequent pyrimidine ring decomposition.
Synthetic Methodologies and Optimization
Nucleophilic Substitution Pathway
The primary synthesis route involves reacting 2-chloro-4,5-dihydro-1H-imidazole with 2-methylpyrimidin-4-amine under basic conditions:
Key parameters:
-
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Temperature: 80–100°C for 12–24 hours
-
Yield: 58–67% after recrystallization from ethanol
Alternative Approaches
Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields (62%), while palladium-catalyzed coupling methods remain exploratory, showing ≤40% efficiency. Purification challenges arise from byproducts like unreacted amine and dimeric species, necessitating column chromatography (silica gel, ethyl acetate/hexane).
Biological Activity and Mechanism of Action
Antihypertensive Effects
In spontaneously hypertensive rat models, oral administration (10 mg/kg/day) reduced systolic blood pressure by 25–30 mmHg over 14 days. This aligns with activity profiles of imidazoline receptor agonists, though direct receptor binding assays remain pending. Comparative studies with moxonidine (a clinical antihypertensive) suggest similar efficacy at higher doses, indicating potential for structural optimization.
Enzymatic Interactions
Preliminary molecular docking simulations predict strong binding () to the I-imidazoline receptor subtype, with hydrogen bonding between the pyrimidine N3 atom and Glu-287 residue. Off-target effects on α-adrenergic receptors () suggest partial selectivity that requires further investigation.
Structure-Activity Relationship (SAR) Analysis
Impact of Substituent Modifications
Removing the methyl group from the pyrimidine ring decreases antihypertensive activity by 60%, while chloro-substitution at position 4 (as in analog) enhances receptor affinity but increases hepatotoxicity risks. The dihydroimidazole ring’s saturation is critical: fully aromatic imidazoles (e.g., histamine analogs) show 4-fold lower binding potency, emphasizing the role of conformational flexibility.
Table 2: Comparative Pharmacological Profiles
| Compound | Receptor Affinity (, μM) | BP Reduction (mmHg) | Hepatotoxicity (LD, mg/kg) |
|---|---|---|---|
| Target Compound | 1.2 (I) / 8.7 (α) | 25–30 | >500 |
| 4-Chloro Analog | 0.9 (I) / 6.4 (α) | 32–35 | 320 |
| Moxonidine | 0.8 (I) / 5.1 (α) | 28–33 | 410 |
Pharmacokinetics and Toxicity
Absorption and Metabolism
In vitro hepatic microsome assays (human) indicate moderate clearance (CL = 12 mL/min/kg) via CYP3A4-mediated oxidation of the imidazole ring. Oral bioavailability in rodents is 44%, with peak plasma concentrations () of 1.8 μg/mL achieved at 2 hours post-administration.
Acute and Chronic Toxicity
No mortality occurs in mice at doses ≤300 mg/kg (LD >500 mg/kg). Subchronic studies (90 days, 50 mg/kg/day) reveal mild hepatic steatosis, reversible upon discontinuation. Mutagenicity (Ames test) and cardiotoxicity (hERG assay) screenings are negative at therapeutic concentrations.
Research Challenges and Future Directions
Mechanistic Uncertainties
While imidazoline receptor activation is hypothesized, direct radioligand binding studies and knockout animal models are needed to confirm the target. Off-target effects on adrenergic receptors may complicate therapeutic use, necessitating selective analogs.
Clinical Translation Barriers
Current formulations exhibit short half-lives ( = 3.1 hours in rats), requiring sustained-release delivery systems. Combinatorial therapies with ACE inhibitors or calcium channel blockers could enhance efficacy while minimizing dose-dependent toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume